2-Fluoro-2-methylpropyl methanesulfonate
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Overview
Description
2-Fluoro-2-methylpropyl methanesulfonate is an organic compound with the molecular formula C5H11FO3S and a molecular weight of 170.2 g/mol . It is a liquid at room temperature and is known for its reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropyl methanesulfonate typically involves the reaction of 2-Fluoro-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the methanesulfonate group with an iodide ion.
Elimination reactions: Strong bases such as potassium tert-butoxide can induce elimination reactions.
Major Products Formed
Nucleophilic substitution: The major product is typically the substituted alkyl fluoride.
Elimination reactions: The major product is an alkene.
Scientific Research Applications
2-Fluoro-2-methylpropyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl methanesulfonate
- 2-Fluoro-2-methylpropyl tosylate
- 2-Fluoro-2-methylpropyl triflate
Uniqueness
2-Fluoro-2-methylpropyl methanesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of both the fluoro and methanesulfonate groups. This combination allows for selective reactions that may not be achievable with other similar compounds .
Properties
IUPAC Name |
(2-fluoro-2-methylpropyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRDCWWJSFQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274187-27-6 |
Source
|
Record name | 2-fluoro-2-methylpropyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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